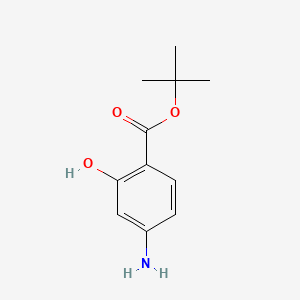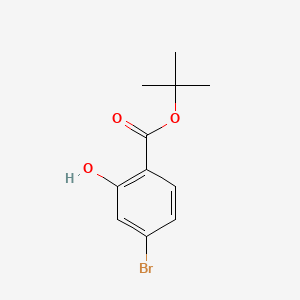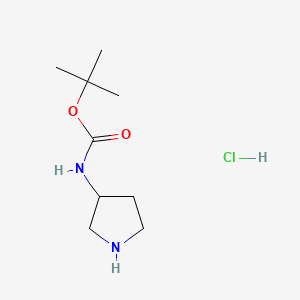
3-(Boc-amino)pyrrolidine Hydrochloride
Vue d'ensemble
Description
3-(Boc-amino)pyrrolidine is a homochiral starting material utilized in the synthesis of all of the chiral compounds . It is a reactant in the peptide-activated G-protein coupled receptors test . The CAS number for this compound is 1416450-61-7 .
Synthesis Analysis
In the key step of synthesis, N-Boc protected 3-aminolactams are converted into imido esters by O-alkylation and then hydrogenated to amines, under mild conditions (5 bar H2, room temperature) and without isolation, over standard hydrogenation catalysts (5% Pt/C) .Molecular Structure Analysis
The molecular formula of 3-(Boc-amino)pyrrolidine is C9H18N2O2 . For more detailed structural analysis, you may refer to resources like ChemSpider .Chemical Reactions Analysis
Pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The spiro[pyrrolidine-3,3-oxindoles] moiety causes apoptotic cell death in MCF-7 breast cancer cells .Physical And Chemical Properties Analysis
The molecular weight of 3-(Boc-amino)pyrrolidine is 186.25 . It is a solid substance with a melting point of 63-68 °C .Applications De Recherche Scientifique
Synthesis of Chiral Compounds
3-(Boc-amino)pyrrolidine Hydrochloride: is a chiral building block used in the synthesis of various chiral compounds. Its protected amine group allows for selective reactions, making it a valuable reagent in creating asymmetric molecules which are crucial in the development of pharmaceuticals and agrochemicals .
Peptide Coupling Reactions
This compound is frequently employed in peptide coupling reactions where it serves as an amine component. The Boc (tert-butoxycarbonyl) group protects the amine from reacting until the desired step, which is essential for the stepwise construction of peptides .
G-Protein Coupled Receptors (GPCRs) Research
The compound is used as a reactant in the study of peptide-activated GPCRs. These receptors are a significant drug target due to their role in numerous physiological processes. Understanding the interaction between peptides and GPCRs can lead to the development of new therapeutic agents .
Material Science
In material science, 3-(Boc-amino)pyrrolidine Hydrochloride can be used to modify the surface properties of materials. By introducing this compound, researchers can alter hydrophobicity, which has implications in creating specialized coatings and biomedical devices .
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems. It can stabilize transition states and increase the efficiency of certain chemical reactions, which is beneficial in industrial processes and environmental applications .
Analytical Chemistry
As an internal standard, 3-(Boc-amino)pyrrolidine Hydrochloride is utilized for the quantitative analysis of amino acids in bio-fluids. Its stable and well-defined properties ensure accurate and reliable measurements in chromatography and mass spectrometry .
Organic Synthesis Methodology
Researchers use this compound to develop new synthetic methodologies. Its versatility in reactions makes it a model compound for testing new synthetic routes, which can be applied to the synthesis of complex organic molecules .
Neurochemistry
In neurochemistry, the compound is used to synthesize analogs of neurotransmitters. These analogs can help in studying the function of neurotransmitters in the brain and can be potential leads for drugs targeting neurological disorders .
Mécanisme D'action
Target of Action
3-(Boc-amino)pyrrolidine Hydrochloride, also known as tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride, is a versatile building block in chemical synthesis . It is primarily used in the synthesis of chiral compounds . .
Mode of Action
The compound’s mode of action is largely dependent on the specific biochemical context in which it is used. As a building block in chemical synthesis, its interaction with targets would be determined by the specific reactions it is involved in . For instance, it has been used as a reactant in the peptide activated G-protein coupled receptors test .
Biochemical Pathways
The biochemical pathways affected by 3-(Boc-amino)pyrrolidine Hydrochloride would be dependent on the specific context of its use. As a building block in chemical synthesis, it could potentially be involved in a wide range of biochemical pathways .
Pharmacokinetics
It is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of 3-(Boc-amino)pyrrolidine Hydrochloride’s action would be dependent on the specific context of its use. As a building block in chemical synthesis, its effects would be determined by the specific reactions it is involved in .
Action Environment
The action, efficacy, and stability of 3-(Boc-amino)pyrrolidine Hydrochloride can be influenced by various environmental factors. For instance, it is air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . These factors should be taken into consideration when using this compound in chemical synthesis.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-pyrrolidin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZWZJKNFDMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662448 | |
| Record name | tert-Butyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188263-72-0, 874784-09-5 | |
| Record name | Carbamic acid, N-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




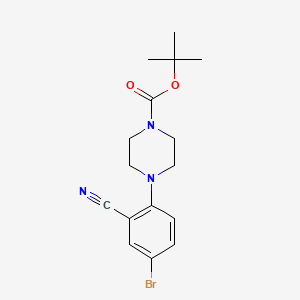



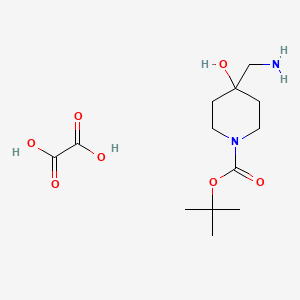
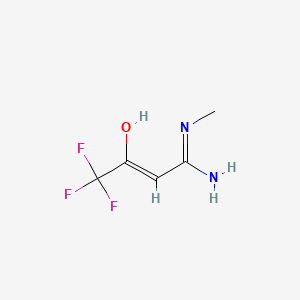

![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)
